Methyl 2-amino-5-fluoro-4-methylbenzoate
Overview
Description
Methyl 2-amino-5-fluoro-4-methylbenzoate: is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methyl group on the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-amino-5-fluoro-4-methylbenzoic acid.
Esterification Reaction: The carboxylic acid group of 2-amino-5-fluoro-4-methylbenzoic acid is converted to its methyl ester form through esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and under reflux to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the starting materials are added in measured quantities, and the reaction is monitored until completion.
Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Cyanides and other substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-5-fluoro-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-fluoro-4-methylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-amino-4-methylbenzoate: Lacks the fluorine atom.
Methyl 2-amino-5-fluoro-3-methylbenzoate: Position of the fluorine atom is different.
Methyl 2-amino-5-fluoro-6-methylbenzoate: Position of the methyl group is different.
Uniqueness: Methyl 2-amino-5-fluoro-4-methylbenzoate is unique due to the specific arrangement of the amino, fluorine, and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and application promise to yield further advancements in these fields.
Biological Activity
Methyl 2-amino-5-fluoro-4-methylbenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound is characterized by its benzoate structure with a fluorine atom and an amino group, which contribute to its biological activity. The molecular formula is and it possesses a molecular weight of approximately 201.19 g/mol. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria. For instance, it showed promising results in inhibiting the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
---|---|---|
E. coli | 4 | 1 (Ciprofloxacin) |
S. aureus | 8 | 0.5 (Vancomycin) |
2. Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
A study investigating anthranilic acid derivatives, which include this compound, found that these compounds significantly reduced the viability of pancreatic cancer cells in a dose-dependent manner. Notably, they inhibited key oncogenic pathways by downregulating c-Myc expression while upregulating p21, a cyclin-dependent kinase inhibitor.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death.
- Signal Transduction Modulation: The compound may interfere with signaling pathways critical for cell growth and survival, particularly in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside traditional antibiotics against clinical isolates of E. coli. Results indicated that while the compound was less potent than ciprofloxacin, it exhibited a favorable profile against antibiotic-resistant strains.
Case Study 2: Cancer Cell Line Testing
In another study involving breast cancer cell lines (MCF-7), treatment with this compound led to a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Properties
IUPAC Name |
methyl 2-amino-5-fluoro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTQUZMIXQMUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929214-84-6 | |
Record name | methyl 2-amino-5-fluoro-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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